molecular formula C6H4Br2O2 B1616068 5,6-Dibromocyclohex-2-ene-1,4-dione CAS No. 5273-61-0

5,6-Dibromocyclohex-2-ene-1,4-dione

Cat. No.: B1616068
CAS No.: 5273-61-0
M. Wt: 267.9 g/mol
InChI Key: YVPSGOKCNLXUJP-UHFFFAOYSA-N
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Description

5,6-Dibromocyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C6H4Br2O2. It is characterized by the presence of two bromine atoms attached to a cyclohexene ring, which also contains two ketone groups at positions 1 and 4. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 5,6-Dibromocyclohex-2-ene-1,4-dione typically involves the bromination of 1,4-benzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) in an appropriate solvent like acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 5 and 6 positions of the cyclohexene ring .

Industrial production methods for this compound are similar but often involve larger scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

5,6-Dibromocyclohex-2-ene-1,4-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted cyclohexene derivatives .

Scientific Research Applications

5,6-Dibromocyclohex-2-ene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dibromocyclohex-2-ene-1,4-dione involves its interaction with various molecular targets and pathways. The bromine atoms and ketone groups play a crucial role in its reactivity and ability to form covalent bonds with biological molecules. This compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

5,6-Dibromocyclohex-2-ene-1,4-dione can be compared with other brominated quinones and cyclohexene derivatives. Similar compounds include:

    1,4-Benzoquinone: The parent compound from which this compound is derived.

    2,3-Dibromocyclohex-2-ene-1,4-dione: A similar compound with bromine atoms at different positions on the cyclohexene ring.

    5,6-Dichlorocyclohex-2-ene-1,4-dione: A related compound with chlorine atoms instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,6-dibromocyclohex-2-ene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPSGOKCNLXUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(C(C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300857
Record name 5,6-dibromocyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5273-61-0
Record name 5273-61-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-dibromocyclohex-2-ene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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